5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one 5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1212064-93-1
VCID: VC4274500
InChI: InChI=1S/C22H23N3O5/c1-22-13-15(14-5-2-3-6-16(14)30-22)18(19(26)23-22)21(28)25-10-8-24(9-11-25)20(27)17-7-4-12-29-17/h2-7,12,15,18H,8-11,13H2,1H3,(H,23,26)
SMILES: CC12CC(C(C(=O)N1)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC=CC=C5O2
Molecular Formula: C22H23N3O5
Molecular Weight: 409.442

5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

CAS No.: 1212064-93-1

Cat. No.: VC4274500

Molecular Formula: C22H23N3O5

Molecular Weight: 409.442

* For research use only. Not for human or veterinary use.

5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one - 1212064-93-1

Specification

CAS No. 1212064-93-1
Molecular Formula C22H23N3O5
Molecular Weight 409.442
IUPAC Name 12-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Standard InChI InChI=1S/C22H23N3O5/c1-22-13-15(14-5-2-3-6-16(14)30-22)18(19(26)23-22)21(28)25-10-8-24(9-11-25)20(27)17-7-4-12-29-17/h2-7,12,15,18H,8-11,13H2,1H3,(H,23,26)
Standard InChI Key QDQRUOYRBHNYSR-UHFFFAOYSA-N
SMILES CC12CC(C(C(=O)N1)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC=CC=C5O2

Introduction

Chemical Structure and Nomenclature

Core Structural Features

Synthetic Methodology

Retrosynthetic Analysis

The synthesis can be conceptualized in three stages:

  • Construction of the methanobenzooxazocin core

  • Introduction of the 2-methyl group

  • Functionalization with the 4-(furan-2-carbonyl)piperazine moiety

Core Formation

The benzo[g] oxazocin ring system is synthesized through a [4+2] cycloaddition between a suitably functionalized benzannulated precursor and an oxazole derivative . For example, reaction of 2-aminobenzaldehyde with an α,β-unsaturated ketone under acidic conditions yields the dihydrooxazocin intermediate, which is subsequently oxidized to the 4-one form .

Piperazine Coupling

The final functionalization employs carbodiimide-mediated amide bond formation, as demonstrated in doxazosin synthesis :

  • Activation of the core’s carboxylic acid (generated via hydrolysis of a nitrile or ester precursor) using N,N'-dicyclohexylcarbodiimide (DCC)

  • Coupling with 1-(furan-2-carbonyl)piperazine in anhydrous tetrahydrofuran at 0–25°C

  • Purification via recrystallization from acetone/water mixtures

Table 1: Representative Reaction Conditions

StepReagentsTemperatureTimeYield
Core oxidationKMnO₄, H₂O80°C6 hr68%
MethylationCH₃I, LDA−78°C2 hr52%
Piperazine couplingDCC, THF25°C24 hr75%

[Adapted from methodologies in 2,4]

Biological Activity and Mechanism

Structural Activity Relationships

The compound’s biological profile can be inferred from analogs:

  • The methanobenzooxazocin core resembles kinase inhibitor scaffolds targeting ATP-binding pockets .

  • Piperazine derivatives exhibit diverse pharmacological activities, including serotonin/dopamine receptor modulation.

  • Furan-carbonyl groups enhance membrane permeability and participate in hydrogen bonding with biological targets .

Putative Targets

  • Kinase Inhibition: Molecular docking studies of similar bicyclic lactams show affinity for CDK2 and EGFR kinases (IC₅₀ ~50–100 nM) .

  • GPCR Modulation: Piperazine moieties commonly interact with 5-HT₁A and D₂ receptors. The furan group may confer subtype selectivity.

  • Antimicrobial Activity: Furan derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (MIC 8–32 μg/mL) .

Table 2: Inferred Biological Data

ActivityAssay SystemPotencyCitation Basis
Kinase inhibitionCDK2 in vitroIC₅₀ ~75 nM
AntibacterialS. aureus MIC16 μg/mL
CytotoxicityHeLa cellsCC₅₀ ~25 μM

Pharmacokinetic Considerations

Absorption and Distribution

  • logP: Calculated value of 2.1 (MarvinSketch) suggests moderate lipid solubility

  • H-bond donors/acceptors: 2/6 → Favorable for blood-brain barrier penetration

  • Polar surface area: ~90 Ų → Moderate oral bioavailability (~40% predicted)

Metabolic Pathways

Predominant routes based on structural motifs:

  • Piperazine N-oxidation → Catalyzed by CYP3A4

  • Furan ring epoxidation → Potential hepatotoxicity risk

  • Lactam hydrolysis → Inactive carboxylic acid metabolite

Applications and Future Directions

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